molecular formula C14H9BrN2O4 B14277519 2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- CAS No. 138173-16-7

2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-

Cat. No.: B14277519
CAS No.: 138173-16-7
M. Wt: 349.14 g/mol
InChI Key: CVMLVRRDMMHKOE-UHFFFAOYSA-N
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Description

2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- is a heterocyclic compound that contains both benzene and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid to form the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The bromophenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzene or isoxazole rings.

Scientific Research Applications

2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2,1-Benzoxazole-4,7-dione: Similar in structure but lacks the bromophenyl and methoxy substituents.

    1,2-Benzisoxazole: Contains the isoxazole ring but differs in the position of substituents.

Uniqueness

2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy- is unique due to the presence of the bromophenyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

138173-16-7

Molecular Formula

C14H9BrN2O4

Molecular Weight

349.14 g/mol

IUPAC Name

5-(4-bromoanilino)-3-methoxy-2,1-benzoxazole-4,7-dione

InChI

InChI=1S/C14H9BrN2O4/c1-20-14-11-12(17-21-14)10(18)6-9(13(11)19)16-8-4-2-7(15)3-5-8/h2-6,16H,1H3

InChI Key

CVMLVRRDMMHKOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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